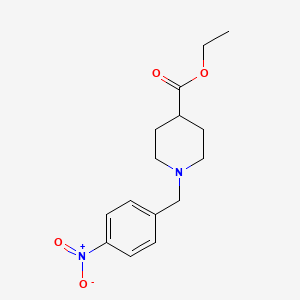

Ethyl 1-(4-Nitro-benzyl)-piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

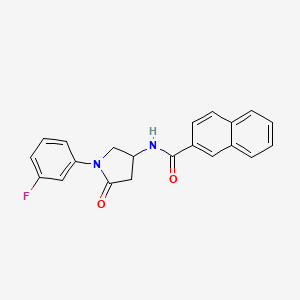

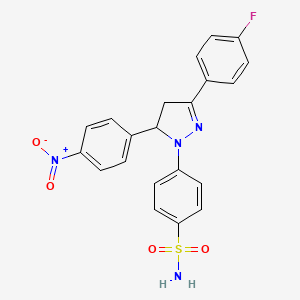

“Ethyl 1-(4-Nitro-benzyl)-piperidine-4-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. Attached to the piperidine ring is a carboxylate ester group (COOEt), a nitro group (NO2), and a benzyl group (C6H5CH2-). The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a benzyl group, a nitro group, and an ethyl ester group . The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The nitro group can participate in reduction reactions to form amines . The ester group could undergo hydrolysis, transesterification, and other reactions typical of carboxylic acid derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group might increase its reactivity. The ester group could influence its solubility in different solvents .Scientific Research Applications

Catalysis by Basic Carbons

A study highlighted the use of alkaline carbons as catalysts for the condensation of various substituted benzaldehydes, including 2-nitrobenzaldehyde, with ethyl cyanoacetate to produce precursors for 1,4-dihydropyridine derivatives. These derivatives have significant pharmaceutical applications, especially as calcium channel blockers (Perozo-Rondón et al., 2006).

Enantioselective Arylation of Aldehydes

Another research demonstrated the use of 2-piperidino-1,2,2-triphenylethanol as a catalyst for the enantioselective arylation of aldehydes, providing chiral diarylcarbinols with high enantiomeric excess. This process underscores the importance of Ethyl 1-(4-Nitro-benzyl)-piperidine-4-carboxylate derivatives in creating highly selective catalysts for synthesizing chiral compounds, which are crucial in drug development (Fontes et al., 2004).

Targeted Magnetic Resonance/Optical Imaging

The synthesis of polyacetylenes containing 2,2,6,6-tetramethyl-piperidine oxyl (TEMPO) derivatives, including Ethyl 1-(4-Nitro-benzyl)-piperidine-4-carboxylate, for targeted magnetic resonance and optical imaging of tumors demonstrates the compound's utility in developing novel imaging agents. This application is particularly relevant for the detection and treatment of cancer, offering a platform for molecular imaging-guided therapy (Huang et al., 2015).

Microbial Reduction for Stereochemical Control

Research into the microbial reduction of Ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate by various microorganisms has shown the production of ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities. This study emphasizes the compound's role in producing stereochemically complex molecules for pharmaceutical use, highlighting the potential for biosynthetic approaches in medicinal chemistry (Guo et al., 2006).

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 1-[(4-nitrophenyl)methyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-2-21-15(18)13-7-9-16(10-8-13)11-12-3-5-14(6-4-12)17(19)20/h3-6,13H,2,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGBVJPPBFDBRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(4-Nitro-benzyl)-piperidine-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate](/img/no-structure.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2413861.png)

![6-Tert-butyl-2-[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2413862.png)

![2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2413867.png)

![4-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2413872.png)